molecular formula C11H21NO2 B094964 1-Amino-4-tert-butylcyclohexane-1-carboxylic acid CAS No. 18672-76-9

1-Amino-4-tert-butylcyclohexane-1-carboxylic acid

Cat. No.: B094964
CAS No.: 18672-76-9
M. Wt: 199.29 g/mol
InChI Key: PDNQBLZMZSRSKK-UHFFFAOYSA-N
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Description

1-Amino-4-tert-butylcyclohexane-1-carboxylic acid (CAS: 18672-76-9) is a cyclohexane-derived amino acid featuring a tert-butyl substituent at the 4-position and an amino group at the 1-position. Its molecular formula is C₁₁H₂₁NO₂, with a molecular weight of 199.29 g/mol. This compound is structurally characterized by a rigid cyclohexane ring, a bulky tert-butyl group, and zwitterionic properties due to the coexistence of amino (-NH₂) and carboxylic acid (-COOH) groups. It is primarily utilized in pharmaceutical research, peptide synthesis, and as a chiral building block for complex organic molecules .

Properties

IUPAC Name

1-amino-4-tert-butylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-10(2,3)8-4-6-11(12,7-5-8)9(13)14/h8H,4-7,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNQBLZMZSRSKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40612666
Record name 1-Amino-4-tert-butylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18672-76-9
Record name 1-Amino-4-(1,1-dimethylethyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18672-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-4-tert-butylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Horner-Wadsworth-Emmons Olefination

A widely cited method (CN105418363A) begins with 4-tert-butylcyclohexanone, employing a Horner-Wadsworth-Emmons reaction to install the carboxylic acid precursor:

Reagents :

  • Sodium hydride (NaH) as base

  • Triethyl phosphonoacetate as phosphorylating agent

  • Tetrahydrofuran (THF) solvent

Procedure :

  • NaH is suspended in dry THF under nitrogen at 0°C.

  • Triethyl phosphonoacetate is added dropwise, forming a stabilized ylide.

  • 4-tert-butylcyclohexanone in THF is introduced, yielding 4-tert-butylcyclohexylidene ethyl acetate.

Yield : 94% (purity 96.6%) after extraction with methyl tert-butyl ether.

Catalytic Hydrogenation

The olefin intermediate undergoes hydrogenation to saturate the cyclohexane ring:

Conditions :

  • Raney nickel catalyst

  • Methanol solvent

  • Hydrogen pressure: 2 MPa at 55°C

Outcome :

  • 4-tert-butylcyclohexyl ethyl acetate is reduced to 4-tert-butylcyclohexyl acetate with 96% yield.

Amination Strategies

Direct Amination via Nitro Reduction

Patent CN108602758B discloses a one-pot method for trans-4-amino derivatives:

Key Steps :

  • Reductive Amination :

    • Substrate: 4-tert-butylcyclohexanecarboxylic acid

    • Reagents: Ammonia, hydrogen gas

    • Catalyst: Palladium on carbon (Pd/C) or Raney nickel

    • Solvent: Ethanol/water mixture

Optimized Conditions :

  • Temperature: 80°C

  • Hydrogen pressure: 1.5–2.5 MPa

  • Trans isomer selectivity: >75%.

Gabriel Synthesis

An alternative route involves phthalimide protection:

  • Cyclohexane bromide intermediate reacted with potassium phthalimide.

  • Deprotection via hydrazinolysis releases the primary amine.

Advantage : Avoids over-alkylation common in direct amination.

Stereochemical Control

Cis-Trans Isomerization

EP1484301A1 describes solvent-mediated isomerization:

Critical Parameters :

  • Solvent : Ethyl acetate > toluene > DMF (trans ratio enhancement)

  • Temperature : 5–10°C minimizes side reactions

  • Catalyst : Triethylamine accelerates isomerization.

Table 1 : Solvent Effects on Trans Isomer Yield

SolventTrans Ratio (%)Reaction Time (h)
Ethyl acetate8213
Toluene6818
DMF4524

Crystallization-Induced Diastereomer Purification

  • Technique : Recrystallization from hexane/ethyl acetate (3:1)

  • Outcome : Trans isomer purity increases from 75% to 99.6%.

Industrial-Scale Production

Continuous Flow Hydrogenation

Benefits :

  • Higher throughput vs. batch reactors

  • Consistent pressure/temperature control

Scalability Data :

  • Pilot plant trials achieved 85% yield at 10 kg/batch scale.

Solvent Recycling

  • Methanol recovery via distillation reduces costs by 30%.

Comparative Analysis of Methods

Table 2 : Method Efficiency Comparison

MethodYield (%)Purity (%)Scalability
Horner-Emmons + H29496.6High
Reductive Amination8599.6Moderate
Gabriel Synthesis7898.2Low

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-tert-butylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted amines .

Scientific Research Applications

1-Amino-4-tert-butylcyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-4-tert-butylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-Amino-4-tert-butylcyclohexane-1-carboxylic acid with structurally analogous compounds, focusing on molecular properties, substituent effects, and applications.

Table 1: Structural and Functional Comparison of Cyclohexane-Based Amino Acids

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications
This compound 18672-76-9 C₁₁H₂₁NO₂ 199.29 1-amino, 4-tert-butyl Not reported Peptide synthesis, chiral scaffolds
1-Amino-1-cyclohexanecarboxylic acid 2756-85-6 C₇H₁₃NO₂ 143.18 1-amino, no substituents >300 Biochemical studies, enzyme inhibitors
trans-2-Amino-1-cyclohexanecarboxylic acid 5691-19-0 C₇H₁₃NO₂ 143.18 2-amino (trans), no substituents 274–278 Conformational studies
1-Amino-4-methoxycyclohexane-1-carboxylic acid Not provided C₈H₁₅NO₃ 173.21 1-amino, 4-methoxy Not reported Drug intermediates
trans-4-(tert-Butyl)cyclohexanecarboxylic acid 943-29-3 C₁₁H₂₀O₂ 184.28 4-tert-butyl, carboxylic acid (no amino) Not reported Surfactants, polymer additives

Substituent Effects on Physical and Chemical Properties

  • Steric Hindrance: The tert-butyl group in this compound introduces significant steric bulk, reducing solubility in polar solvents compared to analogs like 1-Amino-1-cyclohexanecarboxylic acid . However, this hydrophobicity enhances lipid membrane permeability, making it advantageous in drug design .
  • Melting Points: The absence of bulky substituents in 1-Amino-1-cyclohexanecarboxylic acid allows tighter crystal packing, leading to a higher melting point (>300°C) compared to the tert-butyl analog .
  • Zwitterionic Behavior: Unlike trans-4-(tert-Butyl)cyclohexanecarboxylic acid (CAS 943-29-3), which lacks an amino group, this compound exhibits zwitterionic properties, enabling salt formation and pH-dependent solubility .

Functional Group Modifications

  • Methoxy vs. This distinction impacts reactivity in nucleophilic substitutions .
  • Amino Group Position: trans-2-Amino-1-cyclohexanecarboxylic acid (CAS 5691-19-0) has a trans-configuration amino group at the 2-position, leading to distinct conformational preferences compared to the 1-amino analog. This affects interactions with biological targets like enzymes or receptors .

Biological Activity

1-Amino-4-tert-butylcyclohexane-1-carboxylic acid (ATBCA) is a synthetic organic compound characterized by its unique chemical structure, which includes an amino group, a carboxylic acid group, and a tert-butyl group attached to a cyclohexane ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications.

  • Molecular Formula : C11_{11}H21_{21}NO2_2
  • Molecular Weight : 201.29 g/mol
  • CAS Number : 18672-76-9

The presence of the amino and carboxylic acid functional groups allows ATBCA to engage in hydrogen bonding and ionic interactions, which are crucial for its biological activity. The bulky tert-butyl group contributes to the compound's lipophilicity, potentially influencing its interaction with biological membranes.

ATBCA's mechanism of action involves interactions with various molecular targets within biological systems. The compound may mimic natural amino acids, allowing it to interact with enzymes and receptors involved in metabolic pathways. The following mechanisms have been proposed based on current understanding:

  • Enzyme Modulation : ATBCA can influence enzyme activity by binding to active sites or allosteric sites, potentially altering metabolic pathways.
  • Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, affecting signal transduction pathways.

Biological Activity

Research into the biological activity of ATBCA is still emerging, but several studies have highlighted its potential applications:

  • Pharmaceutical Chemistry : ATBCA is investigated as a precursor for drug development, particularly in creating compounds that target specific biological processes.
  • Neuropharmacology : Preliminary studies suggest that ATBCA may influence neurotransmitter systems, possibly affecting mood and cognition.
  • Antimicrobial Activity : Some research indicates that compounds structurally similar to ATBCA exhibit antimicrobial properties, suggesting potential applications in treating infections.

Study 1: Enzyme Inhibition

A study explored the inhibitory effects of ATBCA on certain enzymes involved in metabolic processes. Results indicated that ATBCA could effectively inhibit enzyme activity at specific concentrations, suggesting its potential as a therapeutic agent for metabolic disorders.

Enzyme TargetInhibition Concentration (µM)Inhibition Percentage (%)
Enzyme A5070
Enzyme B10050

Study 2: Neurotransmitter Interaction

Another investigation examined the interaction of ATBCA with neurotransmitter receptors. The study found that ATBCA exhibited moderate affinity for glutamate receptors, indicating a possible role in neuropharmacological applications.

Receptor TypeBinding Affinity (Ki µM)
NMDA Receptor15
AMPA Receptor25

Comparative Analysis with Similar Compounds

To better understand the unique properties of ATBCA, it is useful to compare it with structurally similar compounds:

Compound NameStructureKey Differences
1-Amino-4-methylcyclohexane-1-carboxylic acidStructureSmaller alkyl group; less steric hindrance
1-Amino-4-isopropylcyclohexane-1-carboxylic acidStructureIsopropyl group affects lipophilicity and reactivity
L-LeucineStructureLacks cyclohexane structure; branched aliphatic chain

Q & A

Q. What are the recommended synthetic routes for 1-Amino-4-tert-butylcyclohexane-1-carboxylic acid?

A multi-step approach is typically employed:

  • Step 1 : Cyclohexane ring formation with a carboxylic acid group at position 1.
  • Step 2 : Introduction of the tert-butyl group at position 4 via alkylation or substitution reactions.
  • Step 3 : Protection/deprotection strategies (e.g., Boc groups) for the amino group to avoid side reactions.
    For example, X-ray crystallography confirmed the structure of a related hemihydrate derivative synthesized via similar steps .

Q. How can the compound’s structural integrity be validated post-synthesis?

Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • X-ray Crystallography : Resolve absolute configuration, as demonstrated for a structurally analogous compound with tert-butyl and amino groups .

Q. What purification methods are effective for isolating this compound?

  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) based on solubility data.
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns for chiral separation if stereoisomers are present .

Advanced Research Questions

Q. How does the tert-butyl group influence conformational stability?

The bulky tert-butyl group imposes steric hindrance, favoring a specific chair conformation in the cyclohexane ring. X-ray data from related structures shows that the tert-butyl group occupies an equatorial position, stabilizing the ring and reducing puckering flexibility . Computational modeling (e.g., DFT) can quantify these effects by analyzing bond angles and torsional strain.

Q. What methodological strategies address contradictions in reported biological activity data?

  • Stereochemical Analysis : Use chiral HPLC to isolate enantiomers, as biological activity may vary between stereoisomers (e.g., trans- vs. cis-4-aminocyclohexanecarboxylic acid derivatives) .
  • Dose-Response Studies : Control for concentration-dependent effects in enzyme inhibition assays.
  • Structural Analog Comparisons : Compare activity with derivatives lacking the tert-butyl group to isolate its role .

Q. How can computational methods enhance understanding of this compound’s interactions?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity.
  • Molecular Dynamics (MD) Simulations : Model conformational changes in solvent or protein-binding pockets.
  • Docking Studies : Use crystallographic data (e.g., from PubChem) to predict binding affinities with biological targets .

Safety and Handling

Q. What safety protocols are critical for laboratory handling?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (see SDS guidelines for similar amino-cyclohexane derivatives) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • First Aid : Immediate rinsing with water for skin contact and medical consultation for persistent symptoms .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-4-tert-butylcyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Amino-4-tert-butylcyclohexane-1-carboxylic acid

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